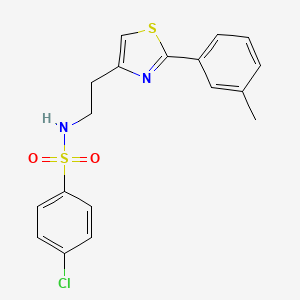

![molecular formula C13H13N3O3S2 B2540726 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-30-9](/img/structure/B2540726.png)

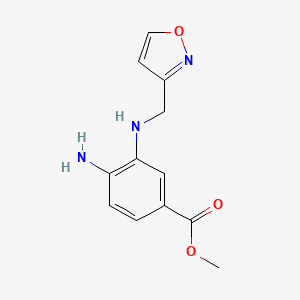

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of benzodioxole carboxamide . Benzodioxole carboxamides are often used in the food industry as flavorings . They are also studied for their potential anticancer and antioxidant properties .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, benzodioxole derivatives are often synthesized and evaluated for their cytotoxic activity against various cancer cell lines . The synthesis strategy often involves well-known reactions like Pd-catalyzed arylation .Scientific Research Applications

- Application : Researchers have employed this compound as a ligand for the sensitive and selective detection of Pb²⁺ ions. They deposited a thin layer of the compound on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion). The resulting sensor demonstrated reliable electrochemical detection capabilities .

- Application : Researchers designed and synthesized derivatives of this compound, exploring their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These derivatives were evaluated for their potential in managing seizures .

- Application : A detailed structure–activity relationship study led to the identification of derivatives of this compound with potent anticancer activity. These derivatives exhibited promising IC50 values against cancer cell lines .

- Application : Researchers assessed the α-amylase inhibitory effects of synthesized benzodioxol derivatives. One compound, N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc), showed potent inhibition. It was selected for in vivo hypoglycemic exploration .

- Application : Crystal structures of derivatives of this compound were analyzed using single crystal X-ray diffraction (SCXRDM). Additionally, spectroscopic techniques (1H-NMR, 13C-NMR, FTIR, UV-Vis) confirmed their identity and provided insights into their properties .

- Application : The compound’s ability to detect Pb²⁺ ions can be harnessed for environmental monitoring. By developing sensors based on this compound, we can identify and mitigate lead pollution .

Heavy Metal Ion Detection

Anticonvulsant Activity

Cancer Therapeutics

α-Amylase Inhibition for Diabetes Management

Crystallography and Spectroscopy

Environmental Remediation

Future Directions

properties

IUPAC Name |

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c1-7(2)20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFULUJFARFQLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)